Conformational Constraint: C2 vs. Longer Alkyl Linkers
The Thalidomide-NH-amido-Cn-NH2 series comprises homologs with ethylene (C2), butylene (C4), hexylene (C6), and octylene (C8) linkers. While direct head-to-head degradation data comparing all four variants in an identical PROTAC construct remain unpublished, class-level inference from structurally related alkyl-linker SAR studies establishes that linker length variations of even two methylene units can shift PROTAC degradation DC50 values by ≥10-fold [1]. Specifically, a comprehensive SAR study of 72 PROTACs conjugating JQ-1 to CRBN ligands via linear alkyl linkers demonstrated that (CH2)5, (CH2)6, and (CH2)11 linkers yielded DC50 values of 16-52 nM for BRD4 degradation, whereas shorter and longer variants outside this optimal range showed substantially reduced potency [2]. The C2 linker in Thalidomide-NH-amido-C2-NH2 provides a significantly shorter and more rigid connection than its C6 and C8 counterparts—a deliberate design feature that may favor degradation of targets requiring closer E3 ligase-POI proximity, while longer homologs (C6, C8) are more appropriate when extended spatial separation is required .
| Evidence Dimension | Linker alkyl chain length |
|---|---|
| Target Compound Data | C2 (ethylenediamine-derived; ~2-3 atom linker excluding amide) |
| Comparator Or Baseline | C6 (~6-7 atom linker); C8 (~8-9 atom linker) |
| Quantified Difference | ≥10-fold DC50 variation observed between adjacent linker-length homologs in analogous alkyl-linker PROTAC SAR studies |
| Conditions | BRD4 degradation assay in cell-based systems; PROTACs constructed with linear alkyl linkers between CRBN ligand and JQ-1 warhead [2] |
Why This Matters
Procurement of the C2 variant provides access to a linker length that cannot be mimicked by simply truncating a C6 or C8 linker post-purchase; the precise C2 geometry is essential for exploring the full SAR space and identifying the optimal degradation window.
- [1] Bricelj, A., et al. Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders. ChemRxiv. 2025. Preprint. View Source
- [2] Bricelj, A., et al. Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders. ChemRxiv. 2025. Preprint. View Source
